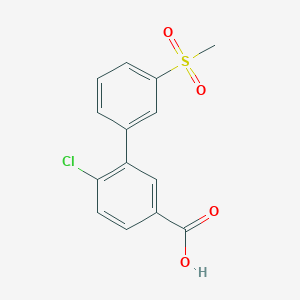

4-Chloro-3-(3-methylsulfonylphenyl)benzoic acid

Description

4-Chloro-3-(3-methylsulfonylphenyl)benzoic acid (CAS: 51522-07-7) is a benzoic acid derivative featuring a chlorine substituent at the 4-position and a 3-methylsulfonylphenyl group at the 3-position. Its molecular formula is C₁₄H₁₁ClO₄S, with a molecular weight of 318.75 g/mol. This compound is structurally related to several sulfonamide- and sulfonyl-containing benzoic acid derivatives, which are often explored in pharmaceutical and agrochemical research .

Properties

IUPAC Name |

4-chloro-3-(3-methylsulfonylphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO4S/c1-20(18,19)11-4-2-3-9(7-11)12-8-10(14(16)17)5-6-13(12)15/h2-8H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOBCNJNISOXVNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C2=C(C=CC(=C2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00691634 | |

| Record name | 6-Chloro-3'-(methanesulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00691634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261893-42-8 | |

| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 6-chloro-3′-(methylsulfonyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261893-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-3'-(methanesulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00691634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(3-methylsulfonylphenyl)benzoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzoic acid and 3-methylsulfonylphenylboronic acid.

Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the reaction of 4-chlorobenzoic acid with 3-methylsulfonylphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate.

Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize production costs. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(3-methylsulfonylphenyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), bases (triethylamine).

Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).

Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, THF).

Major Products

Substitution: Amino or thiol derivatives.

Oxidation: Sulfone derivatives.

Reduction: Alcohol derivatives.

Scientific Research Applications

4-Chloro-3-(3-methylsulfonylphenyl)benzoic acid is utilized in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(3-methylsulfonylphenyl)benzoic acid involves its interaction with specific molecular targets. The chloro and methylsulfonyl groups play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound can inhibit certain enzymes by forming stable complexes, leading to altered biochemical pathways and physiological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features, molecular formulas, and properties of 4-Chloro-3-(3-methylsulfonylphenyl)benzoic acid and its analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|---|

| This compound | 51522-07-7 | C₁₄H₁₁ClO₄S | 318.75 | 3-methylsulfonylphenyl, 4-Cl | Moderate lipophilicity, high acidity |

| 4-Chloro-3-(dimethylsulfamoyl)benzoic acid | 59210-61-6 | C₉H₉ClNO₄S | 262.69 | 3-dimethylsulfamoyl (-NHSO₂N(CH₃)₂) | Enhanced solubility due to sulfamoyl |

| 4-Chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid | 1262010-41-2 | C₁₄H₁₂ClNO₄S | 325.77 | 3-methylphenylsulfamoyl | Increased steric bulk |

| 4-Chloro-3-(chlorosulfonyl)benzoic acid | 2494-79-3 | C₇H₄Cl₂O₄S | 255.08 | 3-chlorosulfonyl (-SO₂Cl) | High reactivity, precursor for synthesis |

| 4-Chloro-3-[[4-chloro-3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid | 744262-80-4 | C₁₄H₈Cl₂F₃NO₄S | 412.95 | Trifluoromethyl, 4-Cl on phenyl | High lipophilicity, electron-withdrawing effects |

| 4-Chloro-3-[(4-methylpiperazine-1-yl)sulfonyl]benzoic acid | - | C₁₂H₁₅ClN₂O₄S | 318.78 | Piperazine sulfonyl | Basic nitrogen enhances bioavailability |

Key Differences and Research Findings

Electronic Effects and Acidity :

- The methylsulfonyl group in the target compound is strongly electron-withdrawing, increasing the acidity of the benzoic acid proton (pKa ~2-3) compared to analogs like 4-Chloro-3-(dimethylsulfamoyl)benzoic acid, where the sulfamoyl group (-SO₂NH₂) offers weaker electron withdrawal .

- The trifluoromethyl group in 744262-80-4 further lowers electron density, enhancing acidity and metabolic stability .

Lipophilicity and Solubility :

- The 3-methylphenylsulfamoyl group in 1262010-41-2 introduces steric bulk, reducing solubility in aqueous media but improving membrane permeability .

- The piperazine-containing analog (318.78 g/mol) exhibits improved solubility in acidic environments due to protonation of the piperazine nitrogen .

Reactivity and Synthetic Utility :

- 4-Chloro-3-(chlorosulfonyl)benzoic acid (2494-79-3) serves as a reactive intermediate for synthesizing sulfonamide derivatives via nucleophilic substitution of the -SO₂Cl group .

- In contrast, the methylsulfonyl group in the target compound is less reactive, making it more suitable for direct biological applications .

Biological Activity :

Biological Activity

4-Chloro-3-(3-methylsulfonylphenyl)benzoic acid is an organic compound with a complex structure that includes a chloro substituent and a methylsulfonyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of therapeutic applications.

Chemical Structure

The molecular formula of this compound is . Its structure can be represented as follows:

Synthesis and Purification

The synthesis of this compound typically involves multi-step organic reactions, including chlorination and sulfonylation processes. Purification is often achieved through recrystallization or chromatography to ensure high purity levels suitable for biological testing.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of functional groups like chloro and methylsulfonyl can enhance its reactivity, potentially leading to inhibition or modulation of specific biological pathways.

Case Studies and Research Findings

- Inhibition of Enzymatic Activity : Research has demonstrated that derivatives of this compound can inhibit specific enzymes involved in inflammatory processes. For instance, studies have indicated that certain analogs may act as inhibitors of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins .

- Anticancer Properties : A study focusing on salicylic acid-derived compounds, which share structural similarities with this compound, reported significant anticancer activity against various tumor cell lines. The mechanism involved the disruption of MYC oncogene interactions, suggesting that this compound could be further explored for its potential in cancer therapeutics .

- Allergic Reactions : Another aspect of the biological activity includes its potential to cause allergic reactions in occupational settings. Similar compounds have been linked to respiratory sensitization and contact urticaria among workers exposed to chemical manufacturing environments .

Comparative Biological Activity Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.